Cas no 2229366-21-4 (5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amine)

5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amine 化学的及び物理的性質
名前と識別子
-
- 5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amine
- 2229366-21-4
- EN300-1761476
-
- インチ: 1S/C10H12N4O/c1-14(2)10-4-3-7(6-12-10)8-5-9(11)15-13-8/h3-6H,11H2,1-2H3
- InChIKey: YXXJOPXWKRTTHD-UHFFFAOYSA-N
- ほほえんだ: O1C(=CC(C2=CN=C(C=C2)N(C)C)=N1)N
計算された属性
- せいみつぶんしりょう: 204.10111102g/mol
- どういたいしつりょう: 204.10111102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1761476-0.25g |
5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amine |
2229366-21-4 | 0.25g |
$1196.0 | 2023-09-20 | ||
Enamine | EN300-1761476-0.05g |
5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amine |
2229366-21-4 | 0.05g |
$1091.0 | 2023-09-20 | ||
Enamine | EN300-1761476-1g |
5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amine |
2229366-21-4 | 1g |
$1299.0 | 2023-09-20 | ||
Enamine | EN300-1761476-1.0g |
5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amine |
2229366-21-4 | 1g |
$1299.0 | 2023-06-03 | ||
Enamine | EN300-1761476-5.0g |
5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amine |
2229366-21-4 | 5g |
$3770.0 | 2023-06-03 | ||
Enamine | EN300-1761476-0.5g |
5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amine |
2229366-21-4 | 0.5g |
$1247.0 | 2023-09-20 | ||
Enamine | EN300-1761476-5g |
5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amine |
2229366-21-4 | 5g |
$3770.0 | 2023-09-20 | ||
Enamine | EN300-1761476-2.5g |
5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amine |
2229366-21-4 | 2.5g |
$2548.0 | 2023-09-20 | ||
Enamine | EN300-1761476-0.1g |
5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amine |
2229366-21-4 | 0.1g |
$1144.0 | 2023-09-20 | ||
Enamine | EN300-1761476-10.0g |
5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amine |
2229366-21-4 | 10g |
$5590.0 | 2023-06-03 |
5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amine 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amineに関する追加情報
5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amine: A Comprehensive Overview
5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amine, identified by the CAS registry number 2229366-21-4, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is notable for its unique structural features and potential applications in drug development. The molecule consists of a pyridine ring substituted with an N,N-dimethylamino group at position 2 and a 5-amino-substituted oxazole moiety at position 5. This combination of functional groups imparts distinctive chemical and biological properties to the compound.
The synthesis of 5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amine involves a multi-step process that typically begins with the preparation of the oxazole ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact. Researchers have also explored various substitution patterns on the oxazole ring to study their effects on the compound's stability and reactivity. These studies have provided valuable insights into the design of novel analogs with enhanced pharmacological properties.
In terms of applications, this compound has shown promise as an intermediate in the synthesis of bioactive molecules. Its ability to undergo various types of chemical transformations, such as nucleophilic aromatic substitution and cross-coupling reactions, makes it a versatile building block in medicinal chemistry. Recent studies have highlighted its potential as a precursor for anti-inflammatory agents and antiviral drugs. For instance, derivatives of this compound have demonstrated potent inhibitory activity against key enzymes involved in inflammatory pathways.
The biological activity of 5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amine has been extensively investigated in vitro and in vivo models. Preclinical studies have revealed that the compound exhibits selective binding to certain receptors, suggesting its potential as a therapeutic agent for conditions such as neurodegenerative diseases and cancer. Additionally, its ability to modulate cellular signaling pathways has been explored in recent research, further underscoring its therapeutic potential.
From an environmental perspective, the degradation pathways of this compound have been studied to assess its ecological impact. Research indicates that under aerobic conditions, the compound undergoes rapid biodegradation, minimizing its persistence in natural ecosystems. However, further studies are required to fully understand its behavior under various environmental conditions.
In conclusion, 5-(5-amino-1,2-oxazol-3
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